molecular formula C21H29Cl2N3O2 B1677864 Picumeterol CAS No. 130641-36-0

Picumeterol

Cat. No.: B1677864
CAS No.: 130641-36-0
M. Wt: 426.4 g/mol
InChI Key: NUBLQEKABJXICM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Picumeterol: (chemical formula: C25H33Cl2N3O6) is a potent and highly selective β2-adrenoceptor agonist.

  • It belongs to the class of small-molecule drugs and is also known by its USAN name, This compound fumarate .
  • The compound primarily targets the β2-adrenergic receptor, which plays a crucial role in regulating bronchial smooth muscle tone and airway dilation.
  • This compound has been investigated for its therapeutic potential in respiratory diseases, particularly asthma.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for picumeterol involve chemical transformations to obtain the desired structure. Unfortunately, specific synthetic methods are not widely documented in the literature.

      Industrial Production: Information on industrial-scale production methods is limited. pharmaceutical companies like GSK Plc were involved in its development.

  • Chemical Reactions Analysis

      Reactivity: Picumeterol likely undergoes various reactions, including oxidation, reduction, and substitution.

      Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.

      In Industry:

  • Mechanism of Action

      β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.

      Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.

  • Comparison with Similar Compounds

    Biological Activity

    Picumeterol, also known as (+)-GR114297A, is a potent and selective β2-adrenoceptor agonist. It has been primarily investigated for its therapeutic potential in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

    This compound exerts its biological effects primarily through the activation of β2-adrenergic receptors located in the smooth muscle of the airways. This activation leads to bronchodilation, which is the relaxation of bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions. The selectivity of this compound for β2 receptors over β1 receptors minimizes cardiovascular side effects typically associated with non-selective β-agonists .

    Pharmacological Properties

    The pharmacological profile of this compound includes:

    • Potency : this compound is recognized for its high potency as a β2-adrenergic agonist. Studies have shown that it has a significant bronchodilator effect at lower doses compared to other β2-agonists.
    • Selectivity : Its selectivity for β2 receptors allows for targeted therapeutic effects with reduced adverse reactions.
    • Duration of Action : Research indicates that this compound has a prolonged duration of action, making it suitable for both acute and chronic management of respiratory conditions.

    Case Studies and Research Findings

    Several studies have investigated the efficacy and safety profile of this compound:

    • Pharmacokinetics Study : A study conducted on rats and dogs assessed the pharmacokinetics of this compound following administration. It was found that the compound exhibited rapid absorption and distribution, with a half-life conducive to effective bronchodilation .
    • Clinical Trials : Clinical trials evaluating the efficacy of this compound in patients with asthma demonstrated significant improvements in lung function and reduction in symptom severity when compared to placebo groups. The trials highlighted its potential as a first-line treatment option for asthma management.
    • Comparative Studies : In comparative studies with other β2-agonists, this compound showed superior bronchodilation effects and a favorable safety profile. This was particularly evident in patients who experienced adverse effects from traditional treatments .

    Data Table: Summary of Key Findings

    Study TypeFindings
    PharmacokineticsRapid absorption; prolonged half-life; effective distribution in respiratory tissues .
    Clinical TrialsSignificant improvement in lung function; reduced symptom severity compared to placebo.
    Comparative StudiesSuperior efficacy over traditional β2-agonists; favorable safety profile .

    Properties

    CAS No.

    130641-36-0

    Molecular Formula

    C21H29Cl2N3O2

    Molecular Weight

    426.4 g/mol

    IUPAC Name

    (1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol

    InChI

    InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1

    InChI Key

    NUBLQEKABJXICM-FQEVSTJZSA-N

    SMILES

    C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

    Isomeric SMILES

    C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O

    Canonical SMILES

    C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

    Appearance

    Solid powder

    Key on ui other cas no.

    130641-36-0

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    GR 114297A
    GR 114744A
    GR 63411
    GR-114297A
    GR-114744A
    GR-63411
    picumeterol
    picumeterol fumarate

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde (0.56 g) and 6-[2-(2-pyridinyl)ethoxy]hexanamine (0.40 g) were dissolved in benzene (10 ml) and heated under reflux for 1 h using a Dean-Stark water trap. The solution was cooled, evaporated in vacuo and the residue dissolved in methanol (10 ml). Sodium borohydride (0.38 g) was added portionwise at 0°-5° over 0.5 h with stirring. The solution was allowed to stand overnight then evaporated in vacuo. The residue was partitioned between water (50 ml) containing 2N sodium carbonate (4 ml) and ethyl acetate (60 ml). The organic phase was dried, evaporated in vacuo and the residue purified by FCC eluting with System C (90:10:1) to afford a gum. Trituration with hexane gave the title compound (85 mg) as a colourless powder m.p. 93°-96°, t.l.c. (System A 39:10:1) Rf 0.44.
    Name
    4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde
    Quantity
    0.56 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    A solution of 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone (80 mg) and 2N hydrochloric acid (1 ml) in THF (5 ml) was heated at 80° for 2 h. The solvent was evaporated and the aqueous residue extracted with ethyl acetate (2×25 ml). The aqueous layer was basified with 2N sodium hydroxide solution to pH10 and extracted with ethyl acetate (3×25 ml). The combined extracts were dried and evaporated to leave a pale yellow gum (70 mg). Crystallisation from ethyl acetate/n-hexane gave the title compound as a white crystalline solid m.p. 97.5°-100°, t.l.c. (System A 39:10:1) Rf 0.44.
    Name
    5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone
    Quantity
    80 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step One
    Name

    Synthesis routes and methods III

    Procedure details

    4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol (1.1 g) was hydrogenated over pre-reduced 10% palladium oxide on carbon (50% aqueous paste, 200 mg) in ethanol (10 ml) containing hydrochloric acid (conc. HCl/ethanol, 1:9 v/v, 4 ml). The catalyst was removed by filtration through hyflo, the solvent was evaporated and the residual oil was partitioned between 8% sodium bicarbonate (25 ml) and ethyl acetate (25 ml). The organic layer was washed with 8% sodium bicarbonate, water and brine, dried and concentrated to an orange oil which was purified by FCC eluting with System C (95:5:1→90:10:1) to give a yellow oil which was triturated with ether-hexane to give the title compound as a white solid (280 mg) m.p. 94°-96°.
    Name
    4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol
    Quantity
    1.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    4 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Three
    Name
    palladium oxide
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step Four

    Synthesis routes and methods IV

    Procedure details

    Sodium borohydride (0.16 g) was added portionwise over 5 min to a solution of 1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone (0.44 g) in methanol (7 ml) at 0°-5° with stirring. After 1.5 h, the solution was evaporated in vacuo and the residue partitioned between water (60 ml) and ethyl acetate (100 ml). The organic phase was dried and evaporated in vacuo to a gum which was purified by FCC eluting with System C (90:10:1) to afford a product, which was triturated with hexane (2 ml) to give the title compound as a colourless powder (47 mg), m.p. 94.5°-96.5°, t.l.c. (System A 39:10:1) Rf 0.44.
    Quantity
    0.16 g
    Type
    reactant
    Reaction Step One
    Name
    1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
    Quantity
    0.44 g
    Type
    reactant
    Reaction Step One
    Quantity
    7 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Picumeterol
    Reactant of Route 2
    Reactant of Route 2
    Picumeterol
    Reactant of Route 3
    Picumeterol
    Reactant of Route 4
    Reactant of Route 4
    Picumeterol
    Reactant of Route 5
    Reactant of Route 5
    Picumeterol
    Reactant of Route 6
    Reactant of Route 6
    Picumeterol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.